

# An In-depth Technical Guide to the Molecular Profile of KN-62

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: HMRZ-62

Cat. No.: B15566879

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activities of KN-62. Initially, this document clarifies the distinction between KN-62 and **HMRZ-62**, two separate molecular entities. The core focus of this guide is KN-62, a potent and versatile pharmacological tool. KN-62 is a selective, cell-permeable inhibitor of  $\text{Ca}^{2+}$ /calmodulin-dependent protein kinase II (CaMKII) and a non-competitive antagonist of the P2X7 receptor. This guide details its chemical and physical characteristics, summarizes its biological efficacy in structured tables, and provides in-depth experimental protocols for assessing its activity. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and applications in research.

## Introduction: Clarification of HMRZ-62 and KN-62

Initial database searches for "**HMRZ-62**" and "KN-62" may lead to confusion, as the user-provided topic "**HMRZ-62** (KN-62)" suggests these may be related or identical compounds. However, chemical database investigation reveals that **HMRZ-62** and KN-62 are distinct molecules with different structures and molecular formulas.

- **HMRZ-62:** This compound is identified in PubChem with the molecular formula  $\text{C}_{21}\text{H}_{14}\text{ClN}_5\text{O}_6\text{S}_5$ . Due to the limited availability of further information, this guide will not

focus on **HMRZ-62**.

- KN-62: This compound is extensively documented in scientific literature and commercial databases. It is an isoquinolinesulfonamide derivative with the molecular formula C<sub>38</sub>H<sub>35</sub>N<sub>5</sub>O<sub>6</sub>S<sub>2</sub>.

Given the wealth of available data for KN-62, this guide will focus exclusively on this molecule, providing an in-depth analysis of its properties and functions.

## Molecular Structure and Physicochemical Properties of KN-62

KN-62 is a well-characterized molecule with a defined chemical structure and a range of established physicochemical properties.

### Chemical Structure

- IUPAC Name: 4-[(2S)-2-(N-Methylisoquinoline-5-sulfonamido)-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl isoquinoline-5-sulfonate[1]
- SMILES: CN(=O)N4CCN(CC4)C5=CC=CC=C5S(=O)(=O)C6=CC=CC7=C6C=CN=C7[1]
- InChI Key: RJVLFQBBSMWHX-DHUIRDRSA-N[1]

### Physicochemical Data

The following table summarizes the key physicochemical properties of KN-62.

Property	Value	Reference
Molecular Formula	C38H35N5O6S2	[1]
Molecular Weight	721.84 g/mol	[1]
Appearance	Off-white solid	
Purity	≥98%	
Solubility	Soluble to 100 mM in DMSO	[2]
Storage	Store at -20°C	
CAS Number	127191-97-3	[1]

## Biological Properties and Mechanism of Action

KN-62 exhibits a dual mechanism of action, functioning as a potent inhibitor of CaMKII and a non-competitive antagonist of the P2X7 receptor. This dual activity makes it a valuable tool for studying a variety of cellular processes.

### Inhibition of CaMKII

KN-62 is a selective and cell-permeable inhibitor of Ca<sup>2+</sup>/calmodulin-dependent protein kinase II (CaMKII).[1][3] It exerts its inhibitory effect by binding directly to the calmodulin-binding site on the enzyme, thereby preventing the activation of CaMKII by Ca<sup>2+</sup>/calmodulin.[1][3] This action is competitive with respect to calmodulin but not ATP.[4] Consequently, KN-62 inhibits the autophosphorylation of CaMKII, a critical step in its sustained activation.[1] It is important to note that KN-62 does not inhibit CaMKII that has already been autophosphorylated.[3]

### Antagonism of the P2X7 Receptor

In addition to its effects on CaMKII, KN-62 is a potent non-competitive antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2] This antagonism is highly potent, with IC<sub>50</sub> values in the nanomolar range.[2][3] The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, immune responses, and cell death.[5][6][7] KN-62's ability to block P2X7 receptor function provides a valuable mechanism for investigating these pathways.

## Summary of Biological Activity

The following table summarizes the key quantitative data regarding the biological activity of KN-62.

Target	Action	Species	Assay System	Value	Reference
CaMKII	Inhibition (IC50)	Rat	900 nM	[1]	
CaMKII	Inhibition (Ki)	Rat	Brain	0.9 $\mu$ M	[3]
P2X7 Receptor	Antagonism (IC50)	Human	15 nM	[1][2]	
P2X7 Receptor	Antagonism (IC50)	Human	Lymphocytes (ATP-stimulated Ba2+ influx)	12.7 nM	[3]
P2X7 Receptor	Antagonism (IC50)	Human	Leukemic B lymphocytes (Bz-ATP induced permeability)	13.1 nM	[3]

## Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of KN-62.

### CaMKII Inhibition Assay (Radiometric)

This protocol describes a method for determining the inhibitory activity of KN-62 on CaMKII using a radiometric assay.

Materials:

- Recombinant CaMKII enzyme

- CaMKII substrate (e.g., autocalytide-2)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT, 0.1 mg/mL BSA)
- Calmodulin
- CaCl<sub>2</sub>
- [ $\gamma$ -<sup>32</sup>P]ATP
- KN-62 (dissolved in DMSO)
- Phosphocellulose paper
- Stop solution (e.g., 75 mM phosphoric acid)
- Scintillation counter

#### Procedure:

- Prepare a reaction mixture containing the assay buffer, CaMKII substrate, and Ca<sup>2+</sup>/Calmodulin.
- Add varying concentrations of KN-62 or a vehicle control (DMSO) to the reaction mixture.
- Initiate the reaction by adding the recombinant CaMKII enzyme and [ $\gamma$ -<sup>32</sup>P]ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively with the stop solution to remove unincorporated [ $\gamma$ -<sup>32</sup>P]ATP.
- Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
- Calculate the percentage of kinase inhibition for each concentration of KN-62 and determine the IC<sub>50</sub> value.

## P2X7 Receptor Functional Assay (Calcium Influx)

This protocol outlines a method to assess the antagonistic effect of KN-62 on P2X7 receptor function by measuring calcium influx.

### Materials:

- Cells expressing the P2X7 receptor (e.g., HEK293 cells or primary immune cells)
- Cell culture medium
- Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
- P2X7 receptor agonist (e.g., ATP or BzATP)
- KN-62 (dissolved in DMSO)
- Fluorometric plate reader or fluorescence microscope

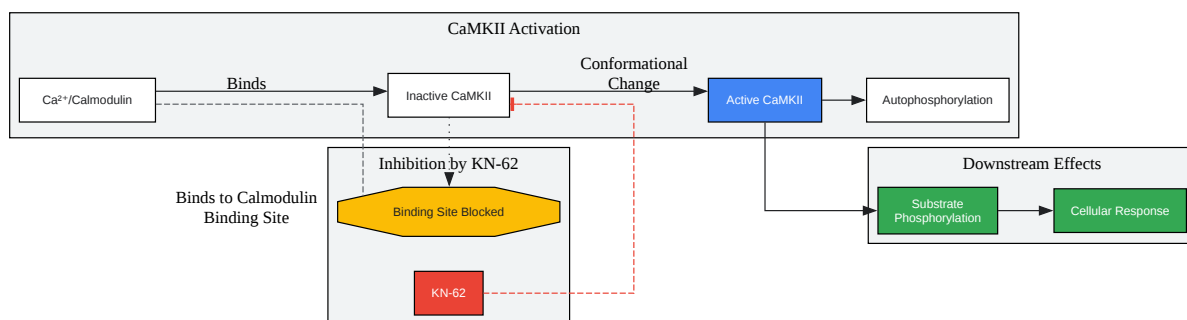
### Procedure:

- Seed the P2X7 receptor-expressing cells in a suitable format (e.g., 96-well plate).
- Load the cells with the fluorescent calcium indicator according to the manufacturer's instructions.
- Wash the cells to remove excess dye and replace the medium with the assay buffer.
- Pre-incubate the cells with varying concentrations of KN-62 or a vehicle control (DMSO) for a specified time (e.g., 15-30 minutes).
- Initiate the assay by adding the P2X7 receptor agonist.
- Immediately measure the changes in intracellular calcium concentration by monitoring the fluorescence signal using a plate reader or microscope.

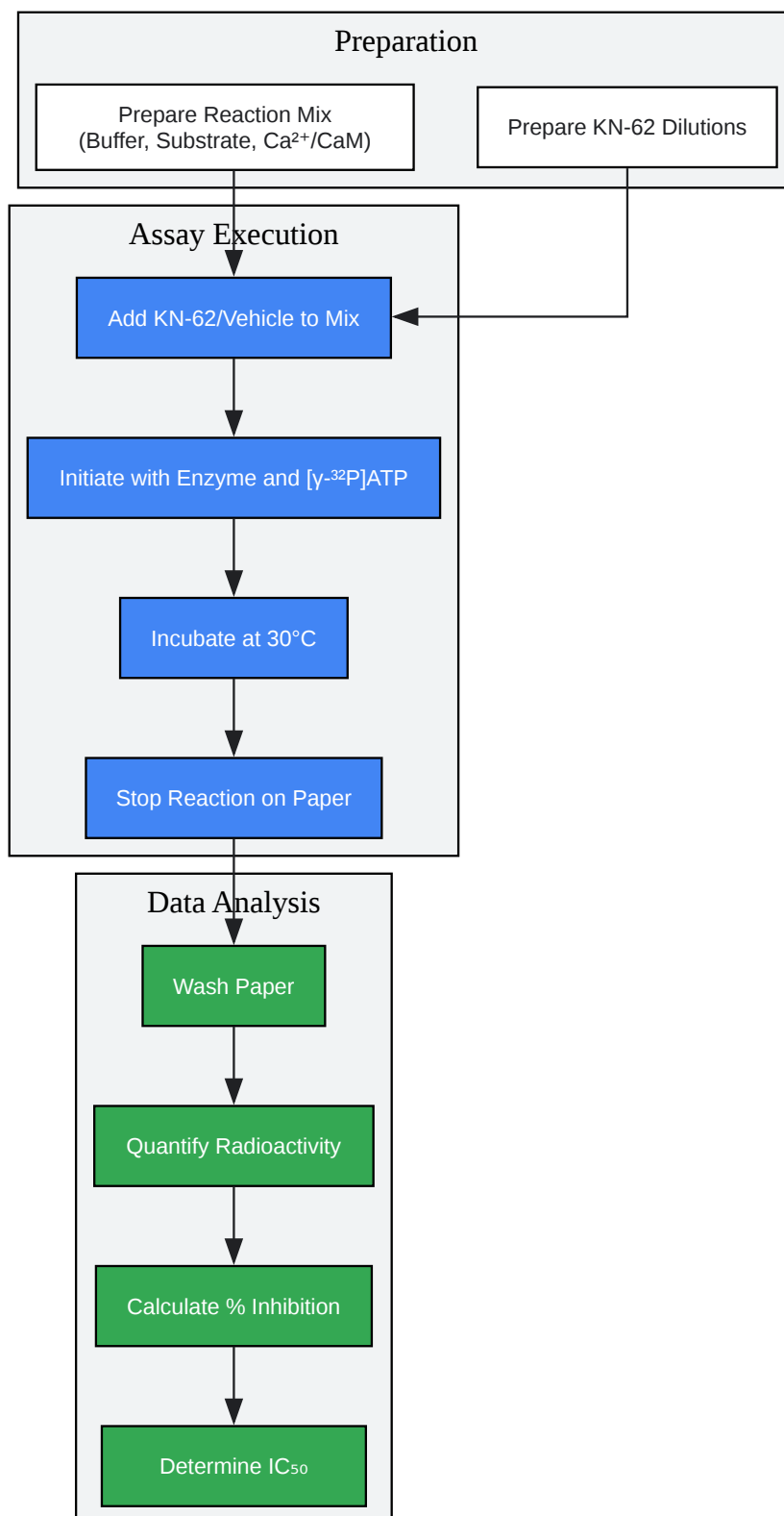
- Analyze the data to determine the inhibitory effect of KN-62 on agonist-induced calcium influx and calculate the IC50 value.

## Mandatory Visualizations

The following diagrams were generated using the DOT language to illustrate key concepts related to KN-62's mechanism of action and experimental application.







[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. KN-62 - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of immune response by P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Profile of KN-62]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566879#hmrz-62-kn-62-molecular-structure-and-properties]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)